molecular formula C11H8Cl2N2O B2735973 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide CAS No. 1188535-34-3

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2735973
CAS No.: 1188535-34-3
M. Wt: 255.1
InChI Key: NBGKLIFVYRYWTO-UHFFFAOYSA-N
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Description

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative with the molecular formula C11H8Cl2N2O. This compound has garnered interest due to its potential biological activities and applications in various fields, including agrochemicals and medicinal chemistry.

Preparation Methods

The synthesis of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides, amines, and thiols.

Mechanism of Action

The mechanism of action of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide involves the inhibition of ketol-acid reductoisomerase (KARI). This enzyme catalyzes the second step in the biosynthesis of branched-chain amino acids, which is essential for the growth and survival of microorganisms and plants. By inhibiting KARI, the compound disrupts the biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately causing cell death .

Comparison with Similar Compounds

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:

    1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide: This compound has a similar structure but with different chlorine substitution on the aromatic ring.

    1-cyano-N-(4-chlorophenyl)cyclopropanecarboxamide: This derivative has a single chlorine atom on the aromatic ring and may show different biological activities due to the altered electronic properties of the ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards KARI, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGKLIFVYRYWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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